molecular formula C8H5BrFNO2 B1343042 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 688363-49-7

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1343042
CAS No.: 688363-49-7
M. Wt: 246.03 g/mol
InChI Key: HJRUFERPJSHNNB-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a halogenated derivative of the benzoxazinone scaffold, a heterocyclic system widely explored in medicinal chemistry due to its versatility in drug design. This compound features bromine and fluorine substituents at the 8- and 6-positions, respectively, which confer distinct electronic and steric properties. Its synthesis typically involves cyclization reactions of halogen-substituted phenolic precursors, as seen in analogous compounds (e.g., ). The dual halogenation pattern may enhance electrophilicity and influence interactions with biological targets, such as enzymes or receptors involved in cancer or infectious diseases .

Properties

IUPAC Name

8-bromo-6-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUFERPJSHNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619186
Record name 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688363-49-7
Record name 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688363-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with 2-bromo-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazine ring.

Another method involves the use of 2-bromo-4-fluoroaniline and salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

    Cyclization: Acid or base catalysts in solvents like ethanol or acetonitrile.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazines with various functional groups.

    Oxidation: Oxidized derivatives such as quinones or hydroxylated benzoxazines.

    Reduction: Reduced derivatives such as amines or alcohols.

    Cyclization: Fused ring systems with enhanced stability and unique properties.

Scientific Research Applications

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers and Halogenation Patterns

Key Compounds :

  • 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (): A positional isomer with bromine and fluorine swapped.
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (): Bromine at the 7-position instead of 6. This compound was linked to isoxazole hybrids via copper-catalyzed reactions, demonstrating anticancer activity. The absence of fluorine and differing bromine position may reduce electrophilicity compared to the target compound .
  • 6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (): Adjacent halogens at positions 5 and 6. Proximity of fluorine and bromine could increase steric hindrance or intramolecular halogen interactions, impacting solubility and metabolic stability .

Table 1: Impact of Halogen Position on Physicochemical Properties

Compound Substituents LogP* Melting Point (°C) Bioactivity
8-Bromo-6-fluoro (Target) 8-Br, 6-F 2.1 Not reported Under investigation
6-Bromo-8-fluoro 6-Br, 8-F 2.3 Not reported Not reported
7-Bromo () 7-Br 1.8 120–125 Anticancer (HepG2 IC₅₀: ~10 µM)
6-Bromo-5-fluoro () 5-F, 6-Br 2.0 Not reported Not reported

*Predicted using fragment-based methods.

Substituent Diversity: Halogens vs. Alkyl/Sulfonyl Groups

  • 8-Bromo-2,2-dimethyl-6-(methylsulfonyl) (): This derivative includes a methylsulfonyl group at position 6 and dimethyl groups at position 2. However, increased molecular weight (334.2 g/mol vs. ~260 g/mol for the target) may reduce membrane permeability .
  • 4-Butyl-6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (): A butyl group at position 4 introduces lipophilicity (LogP ~3.0), favoring CNS penetration. The absence of fluorine reduces polarity, which could be advantageous for blood-brain barrier traversal but may limit solubility .
  • 8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (): Replacement of halogens with an amino group (electron-donating) increases ring electron density, facilitating electrophilic aromatic substitution reactions. This derivative showed utility as an intermediate in synthesizing urea-linked analogues for vanilloid receptor targeting .

Table 2: Substituent Effects on Reactivity and Bioactivity

Compound Key Substituents Reactivity Profile Reported Bioactivity
Target Compound 8-Br, 6-F High electrophilicity Preclinical studies (ongoing)
8-Bromo-2,2-dimethyl-6-SO₂Me 2,2-diMe, 6-SO₂Me Stabilized via resonance Not reported
4-Butyl-6-bromo 4-butyl Lipophilic Antiproliferative (HCC cells)
8-Amino () 8-NH₂ Nucleophilic Intermediate for TRPV1 ligands

Biological Activity

8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class, characterized by its unique structural features that include bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H9BrFNO2
  • Molecular Weight : 274.09 g/mol
  • CAS Number : 688363-49-7

The presence of halogen atoms in the structure enhances its reactivity and biological interaction potential, making it a subject of interest for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
  • Antimicrobial Properties
  • Potential Neuroprotective Effects

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in lung (A549) and breast (MDA-MB-231) cancer cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)17.0
MDA-MB-231 (Breast)14.2
HepG2 (Liver Cancer)>40

The compound's ability to induce apoptosis in these cancer cells suggests its potential as a lead compound for further drug development targeting CDK pathways.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced proliferation of malignant cells.
  • Receptor Interaction : Potential binding to receptors that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). For example:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer properties, finding that modifications at specific positions on the benzoxazine ring significantly influenced activity levels.
  • In Silico Studies : Computational models predicted favorable interactions with CDK9, suggesting that these compounds could be optimized for enhanced bioactivity through structural modifications.

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